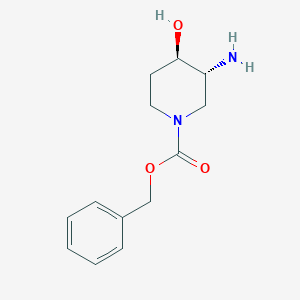

3-(4-嘧啶-2-基哌嗪-1-基)丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

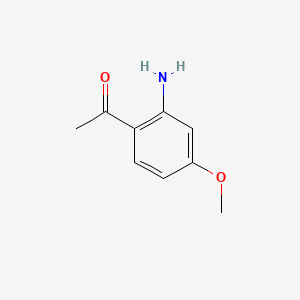

The compound "3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including cholinesterase inhibition and Aβ-aggregation inhibition, which are relevant in the context of Alzheimer's disease (AD) treatment . These compounds are also investigated for their potential antibacterial properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the introduction of various substituents to the pyrimidine ring to enhance biological activity. For instance, compounds with a 2,4-disubstitution pattern on the pyrimidine ring have been designed and synthesized, showing dual cholinesterase and Aβ-aggregation inhibitory activities . The synthesis process typically includes the formation of the pyrimidine core followed by the addition of substituents at the C-2 and C-4 positions. The synthesis of related compounds has been achieved through various methods, including the treatment of intermediates with different reagents to yield the desired substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for structural characterization . The crystal structure can reveal important features such as hydrogen bonding patterns and molecular conformations, which are essential for understanding the interactions of these compounds with biological targets. Density functional theory (DFT) calculations complement experimental data by providing insights into the electronic structure, which can be correlated with the compound's reactivity and stability .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological function and further chemical modifications. These reactions include the formation of hydrogen bonds, which can contribute to the compound's ability to interact with enzymes or receptors . The reactivity of these compounds can also be influenced by the presence of substituents, which can affect the electron density distribution within the molecule and, consequently, its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetic profile and its suitability for drug development . Theoretical calculations, such as those provided by DFT, can predict thermodynamic properties at various temperatures, which are important for understanding the compound's behavior under physiological conditions .

科学研究应用

阿尔茨海默病研究

- 胆碱酯酶和 Aβ 聚集抑制剂:与 3-(4-嘧啶-2-基哌嗪-1-基)丙-1-胺相关的化合物已被确定为潜在的双重胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制剂,它们是阿尔茨海默病 (AD) 研究中的重要靶点。这些化合物中的中心嘧啶环是开发双重抑制剂的有希望的模板,为 AD 提供了一种治疗方法 (Mohamed 等人,2011 年)。

组胺 H4 受体研究

- 抗炎和抗伤害感受特性:一种结构类似于 3-(4-嘧啶-2-基哌嗪-1-基)丙-1-胺的 2-氨基嘧啶化合物在体外表现出有效的活性,并且在动物模型中作为一种抗炎剂有效。它还在疼痛模型中显示出抗伤害感受活性,支持组胺 H4 受体拮抗剂在疼痛管理中的潜力 (Altenbach 等人,2008 年)。

抗菌和抗结核活性

- 抗菌和抗结核效力:嘧啶衍生物显示出显着的抗菌和抗结核特性。例如,某些嘧啶-吡唑杂化物对结核分枝杆菌菌株表现出有效的抗结核活性 (Vavaiya 等人,2022 年)。

抗癌研究

- 乳腺癌抑制:N-(嘧啶-2-基)哌嗪,一种与 3-(4-嘧啶-2-基哌嗪-1-基)丙-1-胺相关的结构,对乳腺癌细胞表现出活性,表明其作为抗癌剂的开发潜力 (Daldoom 等人,2020 年)。

杀菌剂开发

- 杀菌剂先导化合物:嘧啶-4-胺衍生物已被确定为有效的杀菌剂,其功效超过了一些商品杀菌剂。它们独特的作用方式和低毒性使其成为农业中的有希望的候选者 (Liu 等人,2023 年)。

作用机制

属性

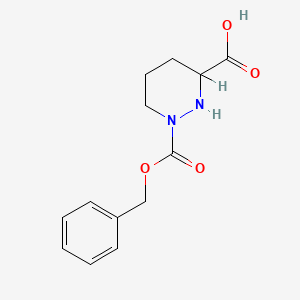

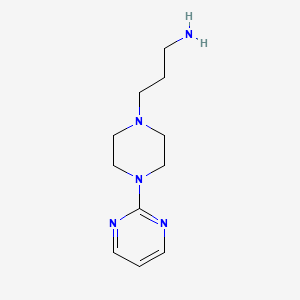

IUPAC Name |

3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c12-3-1-6-15-7-9-16(10-8-15)11-13-4-2-5-14-11/h2,4-5H,1,3,6-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGGRWLIFPTLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443757 |

Source

|

| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |

CAS RN |

57648-83-6 |

Source

|

| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)